Structural Elucidation and NMR Chemical Shift Analysis of (1-Bromo-2-methylpropyl)cyclohexane
Structural Elucidation and NMR Chemical Shift Analysis of (1-Bromo-2-methylpropyl)cyclohexane
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Expanding Data Tables
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Finalizing Data Interpretation
I'm finalizing the 13C NMR table, providing the full chemical shift assignments and including the rationale for each value, explicitly detailing the effects of the bromine and the stereochemistry. I'm also now drafting explanations for solvent selection and relaxation delays, connecting these experimental choices to fundamental NMR principles. I'll include the 1H NMR shifts, too.
Refining Quantitative Analysis
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Integrating Anisotropy Insights
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Finalizing Integration and Synthesis
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Structuring Final Sections
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Analyzing Diastereotopic Environments
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Detailing Protocol & Validation
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Compiling Authority and References
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Finalizing Document Structure
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Executive Summary
For drug development professionals and synthetic chemists, the precise structural elucidation of halogenated aliphatic intermediates is a critical quality control step. (1-Bromo-2-methylpropyl)cyclohexane presents a unique analytical challenge due to its dense steric environment and the presence of a stereocenter adjacent to an isopropyl group.
This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral features of this molecule. By moving beyond mere data listing, we dissect the quantum mechanical and physical causality behind the chemical shifts—specifically focusing on halogen deshielding, γ -gauche effects, and diastereotopic resolution. Furthermore, we outline a self-validating experimental protocol designed to guarantee high-fidelity spectral acquisition.
Molecular Architecture & Stereochemical Dynamics
The structural framework of (1-Bromo-2-methylpropyl)cyclohexane consists of a cyclohexane ring bonded to a highly substituted alkyl bromide chain. The critical feature of this molecule is the C1 carbon , which is bonded to four distinct moieties: a bromine atom, a proton, an isopropyl group, and a cyclohexyl ring.
This asymmetry renders C1 a chiral center . The immediate consequence of this chirality is the breaking of local symmetry in the adjacent isopropyl group. The two methyl groups (C3 and C4) are diastereotopic ; they reside in permanently distinct magnetic environments regardless of free rotation around the C1-C2 bond. Consequently, they will resonate at different frequencies in both 1 H and 13 C NMR spectra, serving as a primary diagnostic marker for the molecule's structural integrity .
Additionally, to minimize 1,3-diaxial steric clashes, the bulky 1-bromo-2-methylpropyl substituent will heavily bias the cyclohexane ring toward a chair conformation where the substituent occupies the equatorial position.
Quantitative NMR Shift Predictions & Causality
The following tables synthesize the predicted chemical shifts derived from empirical substituent rules and established spectroscopic databases .
Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl 3 )
| Position | Proton Type | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Causality & Coupling Dynamics |
| C1 | CH-Br | 3.95 - 4.10 | dd | 1H | Strong inductive deshielding by electronegative Br. Coupled to H2 and H1'. |
| C2 | CH(CH 3 ) 2 | 2.15 - 2.30 | m | 1H | β -deshielding from Br. Complex multiplet due to coupling with H1 and six methyl protons. |
| C1' | Cyclohexyl CH | 1.65 - 1.85 | m | 1H | β -deshielding from Br. Equatorial preference dictates axial-axial and axial-equatorial couplings. |
| C3 | CH 3 (Diast.) | 1.05 - 1.10 | d | 3H | Diastereotopic methyl; distinct magnetic environment due to C1 chirality. 3J≈6.5 Hz. |
| C4 | CH 3 (Diast.) | 0.95 - 1.00 | d | 3H | Second diastereotopic methyl; shielded differently based on preferred rotameric conformation. |
| C2'-C6' | Cyclohexyl CH 2 | 0.85 - 1.80 | m | 10H | Broad, overlapping multiplets typical of unbroken aliphatic ring systems. |
Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl 3 )
| Position | Carbon Type | Chemical Shift ( δ , ppm) | Causality / Substituent Effect |
| C1 | CH-Br | 68.5 - 72.0 | Massive α -deshielding driven by the high electronegativity (2.96) of Bromine. |
| C1' | Cyclohexyl CH | 41.0 - 43.5 | β -deshielding from Br combined with the baseline shift of a tertiary cyclic carbon. |
| C2 | CH(CH 3 ) 2 | 32.5 - 35.0 | β -deshielding from Br; shifted downfield relative to standard isopropyl methines. |
| C2', C6' | Cyclohexyl CH 2 | 29.0 - 31.5 | γ -effect from the bulky substituent. |
| C3', C5' | Cyclohexyl CH 2 | 26.0 - 28.0 | δ -effect; minimal electronic perturbation from the halogen. |
| C4' | Cyclohexyl CH 2 | 25.5 - 26.5 | ϵ -effect; reflects the unperturbed cyclohexyl baseline. |
| C3 | CH 3 (Diast.) | 20.5 - 22.0 | γ -gauche shielding effect from Br; resolved due to C1 stereocenter. |
| C4 | CH 3 (Diast.) | 18.0 - 19.5 | γ -gauche shielding effect from Br; resolved due to C1 stereocenter. |
Self-Validating Experimental Protocol
To ensure reproducibility and analytical trustworthiness, the NMR acquisition must be treated as a self-validating system. The following protocol dictates the exact methodology required to achieve high-fidelity spectra, explaining the physical causality behind each parameter.
Step 1: Sample Preparation
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Action: Dissolve 15 mg (for 1 H) or 50 mg (for 13 C) of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 provides a deuterium lock signal to prevent magnetic field drift during acquisition. TMS acts as an absolute internal standard ( δ 0.00 ppm), allowing for precise chemical shift calibration .
Step 2: Probe Tuning and Matching
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Action: Adjust the probe's tuning and matching capacitors for the specific 1 H and 13 C frequencies.
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Causality: This maximizes the Q-factor of the RF coil, ensuring optimal radiofrequency power transfer to the sample and maximizing the Signal-to-Noise Ratio (SNR).
Step 3: Shimming (The Self-Validation Check)
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Action: Optimize the Z0, Z1, Z2, and Z3 room-temperature shims.
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Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If the FWHM is > 0.5 Hz, the system fails validation , indicating poor magnetic field homogeneity. Shimming must be repeated until FWHM ≤ 0.5 Hz is achieved to prevent multiplet smearing.
Step 4: Acquisition Parameters
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1 H NMR: 16 scans, relaxation delay ( d1 ) = 2.0 s, flip angle = 30°.
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Causality: A 2.0 s delay ensures complete spin-lattice ( T1 ) relaxation of all protons between pulses, guaranteeing that the integration values accurately reflect the quantitative ratio of protons.
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13 C NMR: 1024 scans, relaxation delay ( d1 ) = 2.0 s, WALTZ-16 decoupling applied.
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Causality: WALTZ-16 broadband decoupling removes 1 J CH scalar couplings, collapsing carbon signals into sharp singlets. This greatly enhances SNR through signal consolidation and the Nuclear Overhauser Effect (NOE).
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Workflow Visualization
The following diagram maps the critical path of the self-validating NMR workflow, highlighting the dependency of high-resolution output on rigorous upstream quality checks.
Fig 1: Self-validating NMR acquisition workflow ensuring high-fidelity spectral resolution.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. URL:[Link]
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National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). URL:[Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL:[Link]
